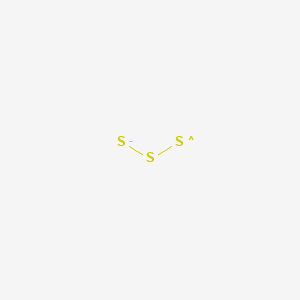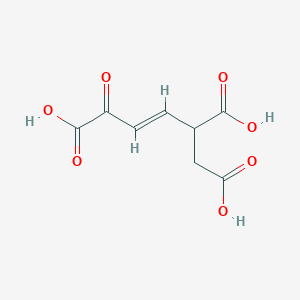
Heptadeca-1,9-dien-4,6-diyne-3,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound with the molecular formula C17H24O2. This compound is known for its unique structure, which includes two double bonds and two triple bonds, making it a subject of interest in various fields of scientific research. It is also referred to as falcarindiol, a name derived from its natural occurrence in certain plants, such as those in the Apiaceae family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves the use of organic solvents and catalysts to facilitate the formation of its complex structure. One common method involves the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction often requires the use of palladium or copper catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. when produced on a larger scale, the process involves similar catalytic coupling reactions, with additional steps for purification and quality control to ensure the compound meets the required standards for research and application .
Análisis De Reacciones Químicas
Types of Reactions: Heptadeca-1,9-dien-4,6-diyne-3,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, altering the compound’s properties.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
Heptadeca-1,9-dien-4,6-diyne-3,8-diol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyacetylenes and their derivatives.
Biology: The compound exhibits cytotoxic properties and is studied for its potential use in cancer treatment.
Medicine: Research has shown that it can inhibit the breast cancer resistance protein, making it a candidate for drug development.
Industry: Its unique structure makes it useful in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism by which Heptadeca-1,9-dien-4,6-diyne-3,8-diol exerts its effects involves its interaction with specific molecular targets. For instance, its cytotoxic activity is attributed to its ability to inhibit the breast cancer resistance protein (BCRP/ABCG2), which plays a role in drug resistance in cancer cells. The compound’s structure allows it to bind to the protein and inhibit its function, thereby enhancing the efficacy of chemotherapeutic agents .
Comparación Con Compuestos Similares
Heptadeca-1,9-dien-4,6-diyne-3,8-diol can be compared with other polyacetylenes such as:
Falcarinol: Another polyacetylene with similar cytotoxic properties but differing in its specific molecular structure.
Panaxydol: Found in ginseng, this compound shares some structural similarities but has distinct biological activities.
Falcarindiol: Often used interchangeably with this compound, it is a closely related compound with similar applications.
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which confer unique reactivity and biological properties.
Propiedades
IUPAC Name |
(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(C#CC#CC(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30779-95-4 |
Source


|
| Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
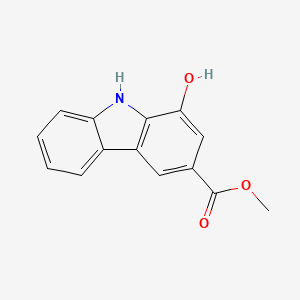
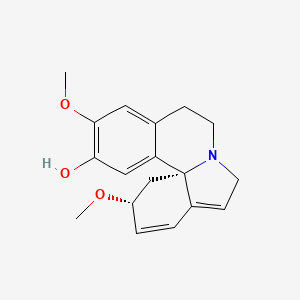
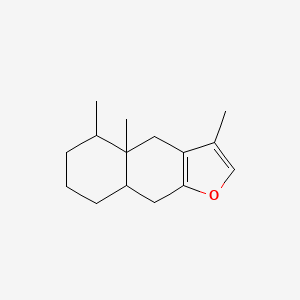
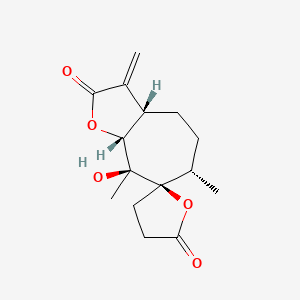
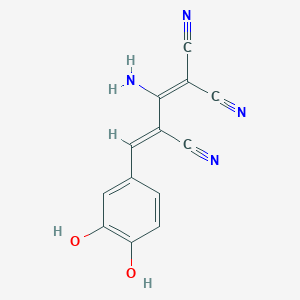

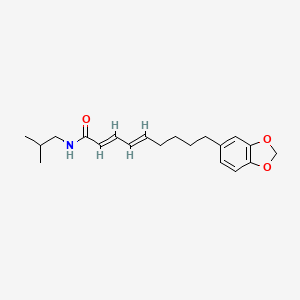
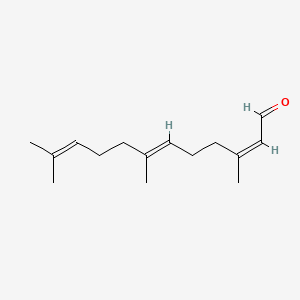

![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)
![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)
